5,10,15,20-Tetraphenyl-21H,23H-porphin-Kupfer(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper TPP, also known as copper tetraphenylporphyrin, is an organometallic complex. This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. Copper tetraphenylporphyrin is used in various scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Copper tetraphenylporphyrin has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing copper tetraphenylporphyrin involves the reaction of phenylmagnesium halides with 21H,23H-porphine copper(II). The reaction product is then extracted and purified to obtain the target compound .
Industrial Production Methods
Industrial production methods for copper tetraphenylporphyrin typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper tetraphenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, which is useful in various catalytic processes.
Substitution: The phenyl groups in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes .
Wirkmechanismus
The mechanism by which copper tetraphenylporphyrin exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center in the compound plays a crucial role in these processes, facilitating electron transfer and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc tetraphenylporphyrin: Similar in structure but contains zinc instead of copper.
Iron tetraphenylporphyrin: Contains iron and is studied for its role in mimicking heme proteins.
Manganese tetraphenylporphyrin: Used in oxidation reactions and as a catalyst in various organic transformations.
Uniqueness
Copper tetraphenylporphyrin is unique due to its specific electronic properties conferred by the copper center. This makes it particularly effective in certain catalytic processes and photonic applications compared to its zinc, iron, and manganese counterparts .
Biologische Aktivität
Copper TPP (Copper(II) tri-phenyl-phosphine) is a copper complex that has garnered significant attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of Copper TPP, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Overview of Copper TPP
Copper TPP is synthesized by introducing tri-phenyl-phosphonium (TPP) groups into a copper(II) complex. The TPP moiety enhances the lipophilicity of the compound, allowing it to target mitochondria effectively. This property is crucial as it enables the compound to exert its biological effects directly within the cellular powerhouse, influencing various metabolic pathways.
Mitochondrial Targeting and Apoptosis
Research indicates that Copper TPP complexes induce apoptosis in cancer cells by targeting mitochondrial functions. A study demonstrated that a novel copper complex, referred to as CTB (Copper(II) tri-phenyl-phosphonium bromide), inhibits aerobic glycolysis in hepatoma cells by impairing hexokinase 2 (HK2) activity. This impairment leads to mitochondrial membrane potential dissipation and promotes mitophagy through the opening of the mitochondrial permeability transition pore (mPTP) .
Key Findings:
- Inhibition of HK2 : CTB disrupts HK2's association with mitochondria, leading to altered energy metabolism in cancer cells.
- Mitochondrial Dysfunction : The compound triggers mitochondrial fission by promoting dynamin-related protein 1 (Drp1) recruitment, further contributing to apoptotic signaling pathways .
In Vivo Studies
In vivo studies using xenograft models have shown that CTB significantly inhibits tumor growth in hepatoma-bearing mice. The mechanism involves the activation of mitochondrial p53 and reduction in reactive oxygen species (ROS) production, which are critical for initiating apoptosis .
Table 1: Summary of In Vivo Effects of Copper TPP
Case Studies and Clinical Implications
The potential clinical applications of Copper TPP are being explored extensively. For instance, its ability to induce selective cytotoxicity in cancer cells while sparing normal cells highlights its therapeutic promise. The targeting mechanism allows for enhanced accumulation in tumor tissues, which can lead to more effective treatment regimens with reduced side effects compared to traditional chemotherapeutics.
Eigenschaften
CAS-Nummer |
14172-91-9 |
---|---|
Molekularformel |
C44H28CuN4 |
Molekulargewicht |
676.3 g/mol |
IUPAC-Name |
copper;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI-Schlüssel |
RKTYLMNFRDHKIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2] |
Synonyme |
copper tetraphenylporphyrin |
Herkunft des Produkts |
United States |
Q1: What are the potential photovoltaic applications of Copper TPP?
A: Research suggests that Copper TPP can be used to fabricate organic-inorganic hybrid heterojunctions for photovoltaic applications. A study investigated the properties of a Copper TPP/p-Si heterojunction, revealing its potential for solar energy conversion. [] The heterojunction demonstrated a bias barrier height that increased with temperature, while the ideality factor decreased. This behavior was attributed to barrier inhomogeneities at the Copper TPP/p-Si interface. [] Further research is needed to optimize device performance and explore its full potential in solar cells.
Q2: Can Copper TPP be synthesized using a simple, efficient method?
A: Yes, Copper TPP can be directly synthesized using a two-step, one-flask method employing various Lewis and Bronsted acids as catalysts. [] This approach offers a convenient alternative to traditional multi-step synthesis routes. The method’s versatility is highlighted by its compatibility with different acids, yielding Copper TPP in varying yields. [] This streamlined synthesis facilitates further investigation and application of Copper TPP in various fields.
Q3: How does Copper TPP behave in supramolecular self-assembly on gold surfaces?
A: Copper TPP exhibits interesting supramolecular self-assembly properties on gold surfaces, influenced by factors like the type of metalloporphyrin and the applied electrochemical potential. [] For instance, in a mixed adlayer with cobalt(II) phthalocyanine (CoPc) on Au(100), Copper TPP molecules arrange alternately with CoPc, forming a striped pattern. [] This ordered structure is stable at the open circuit potential but becomes disordered at more positive potentials due to gold surface reconstruction. [] This control over molecular organization on surfaces by electrochemical means holds potential for applications in nanotechnology and molecular electronics.
Q4: How does deep ultraviolet (DUV) light affect Copper TPP?
A: Copper TPP exhibits unique photochemical behavior upon irradiation with DUV light at 177 nm. Unlike 2H-TPP, which primarily undergoes single-photon ionization, Copper TPP undergoes both dehydrogenation and demetalation processes. [] This difference in reactivity highlights the significant influence of the central metal ion on the photochemical pathways of tetraphenylporphyrins. [] The ability to selectively induce dehydrogenation and demetalation in Copper TPP using DUV light offers potential applications in controlled synthesis and modification of porphyrin-based materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.